molecular formula C14H16N4OS B2655616 N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine CAS No. 306980-23-4

N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

Cat. No.: B2655616
CAS No.: 306980-23-4
M. Wt: 288.37
InChI Key: OKQCUJDGJXQYDB-CMDGGOBGSA-N
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Description

N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a bioactive compound recognized for its potent and selective inhibition of the epidermal growth factor receptor (EGFR) harboring the T790M resistance mutation. The T790M mutation is the most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) . This compound acts as a covalent irreversible inhibitor, designed to target the unique cysteine residue (Cys797) in the ATP-binding pocket of the T790M-mutant EGFR, thereby providing a strategic approach to overcome drug resistance. Its primary research value lies in the investigation of resistance mechanisms in EGFR-driven cancers and the preclinical development of next-generation targeted therapies. Researchers utilize this inhibitor to study signal transduction pathways, apoptosis induction in T790M-positive cell lines, and to evaluate its efficacy in vivo models of resistant NSCLC. The compound's structure, featuring a 1,2,4-triazine core, is part of a class of molecules developed for their high selectivity and potency against resistant EGFR mutants over wild-type EGFR , which is a critical factor for improving the therapeutic window and reducing off-target effects in potential clinical applications. Ongoing research explores its utility in combination therapy regimens and its effectiveness against other secondary EGFR mutations.

Properties

IUPAC Name

4-methoxy-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-10-13(16-14(20-3)18-17-10)8-9-15-11-4-6-12(19-2)7-5-11/h4-9,15H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQCUJDGJXQYDB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323132
Record name 4-methoxy-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306980-23-4
Record name 4-methoxy-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article summarizes the key findings related to its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : 284.36 g/mol

The structure consists of a methoxyphenyl group attached to a vinylamine moiety linked to a triazine ring, which is known for its diverse biological activities.

Neuroprotective Activity

Recent studies have indicated that this compound exhibits significant neuroprotective properties. In an experiment involving mice subjected to acute cerebral ischemia, the compound was shown to prolong survival time and reduce mortality rates across various dosages tested. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Table 1: Neuroprotective Effects in Animal Models

CompoundDose (mg/kg)Survival Rate (%)Mortality Rate (%)
Test Compound108020
Test Compound209010
Nimodipine106040

*Data indicates that the test compound significantly outperformed Nimodipine in terms of survival rates at higher doses .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study screening a library of compounds identified this compound as having notable cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A549 (Lung)12.515 (Doxorubicin)
HeLa (Cervical)15.018 (Doxorubicin)
MCF7 (Breast)9.810 (Doxorubicin)

*The IC50 values indicate that the compound exhibits comparable potency to Doxorubicin in inhibiting cancer cell proliferation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may act through:

  • Inhibition of cell proliferation : The compound appears to interfere with critical signaling pathways involved in cell growth and division.
  • Induction of apoptosis : Evidence indicates that it may promote programmed cell death in cancer cells, enhancing its anticancer efficacy.

Case Studies

One notable study conducted on multicellular spheroids demonstrated the effectiveness of this compound in mimicking in vivo conditions more accurately than traditional monolayer cultures. The results showed significant reductions in tumor growth rates when treated with varying concentrations of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Recent studies have indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance, compounds structurally related to N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine have shown promising results in inhibiting tumor cell proliferation. Research has demonstrated that modifications to the triazine ring can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has highlighted that triazine derivatives can act against a range of pathogens, including bacteria and fungi. The presence of the methoxy group and the vinyl amine moiety may contribute to the enhanced interaction with microbial targets .
  • Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases. The unique combination of the methoxyphenyl and triazine functionalities allows for further chemical modifications to optimize efficacy and reduce toxicity. Computational modeling studies have been employed to predict the pharmacokinetic properties of these derivatives .

Agricultural Science Applications

  • Herbicide Development : Compounds containing triazine structures are well-known for their herbicidal properties. This compound can be explored as a potential herbicide. Research suggests that modifications in the side chains can lead to selective herbicidal activity against specific weed species while minimizing effects on crops .
  • Pesticide Formulations : The compound's chemical stability and bioactivity make it a candidate for inclusion in pesticide formulations. Studies have indicated that triazine-based pesticides can effectively control pest populations while being less harmful to non-target organisms .

Materials Science Applications

  • Polymer Chemistry : The vinyl amine component of this compound allows for its use in polymerization processes. It can be polymerized to create materials with specific mechanical properties suitable for various applications, including coatings and adhesives .
  • Nanotechnology : Research is ongoing into the use of this compound in synthesizing nanoparticles with unique optical and electronic properties. The incorporation of triazine derivatives into nanostructured materials could lead to advancements in sensors and electronic devices .

Case Studies

StudyFocusFindings
Antitumor Evaluation Synthesis and evaluation of triazine derivativesIdentified significant cytotoxic effects on cancer cell lines with IC50 values lower than existing treatments .
Herbicide Efficacy Testing against common agricultural weedsDemonstrated selective herbicidal activity with minimal crop damage observed in field trials .
Polymer Development Synthesis of polymers from vinyl amine derivativesDeveloped new materials with enhanced tensile strength and thermal stability .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound R1: 4-methoxyphenyl, R2: methylsulfanyl C₁₅H₁₇N₄OS 307.39 Electron-rich aromatic system; potential bioactivity inferred from methoxyphenyl analogs -
N-(4-methylphenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine R1: 4-methylphenyl, R2: propylsulfanyl C₁₆H₂₀N₄S 300.43 Higher lipophilicity (propylsulfanyl); purity >90%
N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methoxyaniline R1: 4-methoxyphenyl, R2: 4-chlorobenzylsulfanyl C₂₀H₁₉ClN₄OS 398.92 Enhanced steric bulk; halogenated substituent for electronic modulation
N-(2-[6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl)-3-(trifluoromethyl)aniline R1: 3-trifluoromethylphenyl, R2: methylsulfanyl C₁₄H₁₃F₃N₄S 326.34 Electron-withdrawing CF₃ group; industrial availability
(E)-N-[(3-Fluorobenzyl)oxy]-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenamine R1: 3-fluorobenzyloxy, R2: methylsulfanyl C₁₄H₁₅FN₄OS 306.36 Fluorine-enhanced polarity; potential pharmacokinetic advantages

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, the 3-trifluoromethylphenyl substituent () introduces electron-withdrawing effects, which may stabilize the compound against metabolic degradation . Methylsulfanyl vs. Propylsulfanyl: The propylsulfanyl group in increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility compared to the target compound’s methylsulfanyl group .
  • Halogenated Derivatives :

    • The 4-chlorobenzylsulfanyl substituent in adds steric bulk and electron-withdrawing effects, which could influence binding interactions in biological systems .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step condensation reactions. For example, analogous triazine derivatives are synthesized via nucleophilic substitution or Suzuki coupling to attach the methoxyphenyl and methylsulfanyl groups. A key step is the formation of the vinylamine bridge, which may require Wittig or Heck coupling reactions. Purification is critical: column chromatography (e.g., using silica gel with n-hexane:ethyl acetate gradients) effectively isolates the product. Monitoring via TLC ensures reaction completion . Post-synthesis, recrystallization from dichloromethane/hexane mixtures improves purity, as seen in similar compounds .

Advanced: How can crystallographic data resolve discrepancies in structural elucidation between spectroscopic methods and computational predictions?

Answer:
X-ray crystallography provides definitive structural confirmation. For instance, SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intermolecular interactions (e.g., C–H⋯O bonds) and dihedral angles between aromatic rings, which NMR or IR cannot fully resolve . Discrepancies in predicted vs. observed geometries (e.g., planarity of the triazine ring) are addressed by comparing experimental crystallographic data (e.g., bond lengths, torsion angles) with DFT-optimized models. This dual approach validates stereochemistry and electronic effects .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • NMR : ¹H and ¹³C NMR identify methoxy, vinyl, and triazine protons. Aromatic protons in the methoxyphenyl group appear as doublets (δ 6.8–7.2 ppm), while methylsulfanyl groups show singlets near δ 2.5 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of methylsulfanyl or methoxy groups) .
  • IR : Stretching frequencies for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) validate functional groups .

Advanced: How does the substitution pattern on the triazine ring influence the compound’s reactivity and stability under varying conditions?

Answer:
The methylsulfanyl group at position 3 enhances electron density on the triazine ring, increasing nucleophilic substitution susceptibility. Methoxy groups on the phenyl ring stabilize the structure via resonance but may reduce solubility in polar solvents. Stability studies (e.g., pH-dependent degradation assays) show that acidic conditions hydrolyze the vinylamine bridge, while neutral/basic conditions preserve integrity . Substituent effects are quantified using Hammett constants (σ) to predict reactivity trends .

Advanced: What experimental design considerations are critical for studying the environmental fate of this compound?

Answer:
Adopt split-plot or randomized block designs to assess abiotic/biotic transformations. Key steps:

  • Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis under UV/visible light, and adsorption to soil using HPLC-MS .
  • Biotic Studies : Use microbial cultures to evaluate biodegradation (e.g., OECD 301D test).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across environmental matrices (water, soil) and validate via LC-MS/MS .

Advanced: How can intermolecular interactions inferred from crystallography guide the design of derivatives with enhanced biological activity?

Answer:
Crystallographic data reveal key interactions (e.g., π-π stacking between methoxyphenyl rings, hydrogen bonding with the triazine N-atoms). Modifying substituents to strengthen these interactions (e.g., introducing electron-withdrawing groups on the phenyl ring) could enhance binding to biological targets. For example, replacing methylsulfanyl with a carboxylate group may improve water solubility without disrupting packing motifs .

Basic: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Answer:

  • Standardized Conditions : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., Grignard reactions).
  • Quality Control : Validate intermediates via melting point analysis and HPLC (>95% purity threshold).
  • Documentation : Report detailed reaction parameters (e.g., temperature gradients, stirring rates) to minimize batch variability .

Advanced: How can data contradiction between theoretical and experimental results (e.g., dipole moments, solubility) be systematically addressed?

Answer:

  • Solubility Discrepancies : Compare predicted logP values (e.g., using ChemAxon) with experimental shake-flask assays. Adjust computational models by incorporating solvent-accessible surface area (SASA) calculations.
  • Dipole Moments : Reconcile differences by refining DFT functionals (e.g., B3LYP vs. M06-2X) and validating with crystallographic electron density maps .

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